
Bis valacyclovir
描述
Valacyclovir (L-valyl ester of acyclovir) is an oral prodrug rapidly converted to acyclovir, a nucleoside analog targeting herpesviruses. Its primary advantage over acyclovir lies in its enhanced bioavailability (54.2% vs. 10–20% for oral acyclovir), achieved via valine esterification, which facilitates intestinal absorption . This higher bioavailability allows less frequent dosing (e.g., 1 g daily for herpes zoster vs. 5× daily acyclovir) and plasma acyclovir levels comparable to intravenous acyclovir .
Valacyclovir is FDA-approved for herpes zoster, genital herpes (episodic and suppressive therapy), and off-label for cytomegalovirus (CMV) prophylaxis in transplant recipients . Its safety profile mirrors acyclovir, though high doses in immunocompromised patients may rarely cause thrombotic thrombocytopenic purpura/hemolytic uremic syndrome (TTP/HUS) .
准备方法
Synthetic Route and Reaction Mechanism
Condensation Mechanism
Bis valacyclovir forms during the synthesis of valacyclovir hydrochloride when formic acid catalyzes the cross-linking of two valacyclovir molecules. The reaction proceeds via the in situ generation of formaldehyde (NH2CHO) from formic acid, which undergoes reduction to form a hydroxymethyl intermediate (N-CH2-OH). This intermediate subsequently reacts with the primary amine group of a second valacyclovir molecule, yielding the methylene-bridged dimer .
The critical steps involve:
-
Deprotection of Valacyclovir Precursor : During the catalytic hydrogenation of N-carbobenzyloxy (Cbz)-protected valacyclovir, residual formic acid introduced in earlier stages facilitates formaldehyde formation.
-
Nucleophilic Attack : The hydroxymethyl group acts as an electrophile, enabling nucleophilic attack by the amine group of another valacyclovir molecule.
-
Dimerization : Elimination of water results in the stable methylene linkage, forming this compound .
Optimization of Reaction Conditions
Catalytic Role of Formic Acid
Formic acid serves a dual role:
-
Deprotection Agent : Removes the Cbz group during valacyclovir synthesis.
-
Formaldehyde Source : Decomposes under reaction conditions to generate formaldehyde, essential for dimerization .
Table 1: Key Reaction Parameters for this compound Formation
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Formic Acid Concentration | 5–7% (v/v) | Maximizes formaldehyde generation without side reactions |
Temperature | 45–50°C | Balances reaction rate and thermal decomposition |
Reaction Time | 4–6 hours | Ensures complete dimerization |
Solvent System | Methanol/Water (3:1) | Enhances solubility of intermediates |
Purification and Isolation Techniques
Column Chromatography
Crude this compound is purified using silica gel column chromatography with a gradient elution of ethyl acetate and methanol (7:3 to 1:1). This method resolves the dimer from unreacted valacyclovir and other mono-functionalized impurities .
Crystallization
Final purification involves recrystallization from a mixture of isopropyl alcohol and water (4:1), yielding this compound as a white crystalline solid with >98% purity (HPLC) .
Spectroscopic Characterization and Analytical Data
Infrared (IR) Spectroscopy
Table 2: IR Spectral Data for this compound
Absorption (cm⁻¹) | Assignment |
---|---|
3435 | N-H Stretching (amine) |
2924, 2965 | Aliphatic C-H Stretching |
1741, 1693 | C=O Stretching (ester, amide) |
1612 | Aromatic C=C Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (D₂O, δ ppm) :
-
¹³C NMR (D₂O, δ ppm) :
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a protonated molecular ion peak at m/z 661 [M+H]⁺ , confirming the dimeric structure .
Factors Influencing this compound Formation
Process-Related Variables
-
pH Control : Maintaining pH <3 during deprotection minimizes premature formaldehyde release.
-
Catalyst Loading : Excess palladium on carbon (>5% w/w) accelerates hydrogenation but increases dimer risk.
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor intermolecular condensation over intramolecular cyclization .
Mitigation Strategies
-
Additive Use : Incorporation of scavengers like ammonium formate reduces free formaldehyde concentration.
-
Temperature Gradients : Stepwise cooling (50°C → 0°C) during crystallization suppresses dimer precipitation.
化学反应分析
Types of Reactions: Bis valacyclovir undergoes various chemical reactions, including:
Oxidation: Oxidation by permanganate (MnO₄⁻) has been studied, showing a 2:1 stoichiometry (MnO₄⁻: this compound).
Reduction: Reduction reactions involving the methylene bridge can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the guanine moiety.
Common Reagents and Conditions:
Oxidation: Permanganate in alkaline conditions
Reduction: Reducing agents like sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Oxidized derivatives of this compound
Reduction: Reduced forms with altered methylene bridges
Substitution: Substituted guanine derivatives
科学研究应用
Bis valacyclovir has several scientific research applications, including:
Chemistry: Used as a model compound to study the kinetics and mechanisms of antiviral drugs.
Biology: Investigated for its enhanced antiviral properties compared to valacyclovir.
Medicine: Potential use in treating herpes simplex virus and varicella-zoster virus infections with improved pharmacokinetics.
Industry: Utilized in the development of new antiviral formulations and drug delivery systems.
作用机制
Bis valacyclovir, like valacyclovir, is converted in vivo to acyclovir. Acyclovir is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes to form acyclovir triphosphate. This triphosphate form competitively inhibits viral DNA polymerase, incorporates into the growing viral DNA chain, and terminates DNA synthesis . The molecular targets include:
- Viral DNA polymerase
- Thymidine kinase
相似化合物的比较
Acyclovir
Mechanism : Both inhibit viral DNA polymerase via acyclovir triphosphate.
Bioavailability : Valacyclovir’s bioavailability is 3–5× higher (54.2% vs. 10–20%) .
Clinical Efficacy :
- Genital HSV suppression: Valacyclovir (500 mg daily) reduces subclinical shedding comparably to acyclovir (400 mg 2× daily), though valacyclovir trends toward better suppression (5% lower shedding rate) .
- CMV prophylaxis: Valacyclovir (2 g 4× daily) matches oral ganciclovir in renal transplant patients, reducing CMV disease incidence from 45% to 3% in seronegative recipients . Cost-Effectiveness: Valacyclovir is cost-effective compared to intravenous ganciclovir but similar to oral acyclovir for CMV prophylaxis .
Famciclovir (Penciclovir Prodrug)
Mechanism : Inhibits HSV DNA polymerase, similar to acyclovir.
Bioavailability : Famciclovir has high bioavailability (77%), comparable to valacyclovir .
Clinical Efficacy :
- Genital HSV suppression: Valacyclovir (500 mg daily) outperforms famciclovir (250 mg 2× daily), reducing shedding days by 2.3× (1.3% vs. 3.2%) .
- Herpes labialis: Penciclovir (topical) is approved, while valacyclovir (oral) offers systemic action .
Ganciclovir and Valganciclovir
Mechanism : Target CMV DNA polymerase.
Bioavailability : Valganciclovir (60% bioavailability) is superior to oral ganciclovir (5–10%) .
Clinical Efficacy :
- CMV prophylaxis: Valacyclovir (2 g 4× daily) matches intravenous ganciclovir in bone marrow transplant recipients (2 vs. 1 CMV case) .
- Resistance profile: Ganciclovir-resistant CMV is more common than acyclovir/valacyclovir-resistant HSV (<0.5% in immunocompetent) .
Cidofovir
Mechanism: Nucleotide analog (incorporates into viral DNA). Usage: Reserved for resistant CMV and poxvirus infections. Key Difference: Unlike valacyclovir, cidofovir requires intravenous administration and carries nephrotoxicity risks .
Comparative Data Table
Compound | Mechanism | Bioavailability | Key Indications | Dosing Frequency | Notable Advantages/Disadvantages |
---|---|---|---|---|---|
Valacyclovir | Acyclovir prodrug | 54.2% | HSV, VZV, CMV prophylaxis | 1–2× daily | High bioavailability; rare TTP/HUS risk |
Acyclovir | Direct nucleoside analog | 10–20% | HSV, VZV | 3–5× daily | Lower cost; pediatric use approved |
Famciclovir | Penciclovir prodrug | 77% | HSV, VZV | 2× daily | Less effective shedding suppression |
Ganciclovir | Direct nucleoside analog | 5–10% (oral) | CMV | Intravenous/2× daily | Higher CMV efficacy; nephrotoxic |
Valganciclovir | Ganciclovir prodrug | 60% | CMV | 1× daily | Oral alternative to intravenous ganciclovir |
Cidofovir | Nucleotide analog | N/A (IV only) | Resistant CMV, poxvirus | Weekly/biweekly | Broad-spectrum; nephrotoxicity risk |
Research Findings and Clinical Implications
- CMV Prophylaxis : Valacyclovir (2 g 4× daily) reduced CMV disease from 45% to 3% in seronegative renal transplant recipients, comparable to ganciclovir .
- HSV Suppression : Valacyclovir reduced genital HSV shedding to 1.3% of days vs. 3.2% for famciclovir .
- Chemical Reactivity : Valacyclovir and penciclovir share similar nucleophilic profiles, but valacyclovir’s systemic action broadens clinical utility .
生物活性
Introduction
Bis valacyclovir, a prodrug derived from valacyclovir, is primarily utilized in the treatment of herpes simplex virus (HSV) infections and varicella-zoster virus (VZV) infections. This compound is notable for its enhanced bioavailability and efficacy compared to its parent drug, acyclovir. This article delves into the biological activity of this compound, examining its pharmacokinetics, therapeutic efficacy, and safety profile through various studies and clinical trials.
Pharmacokinetics
Bioavailability and Metabolism
This compound is rapidly converted to acyclovir upon administration. The bioavailability of valacyclovir is approximately 54%, significantly higher than that of oral acyclovir (20%) . The enhanced absorption is attributed to carrier-mediated intestinal uptake via the human intestinal peptide transporter (hPEPT1), leading to effective systemic exposure .
Table 1: Pharmacokinetic Comparison
Parameter | Valacyclovir | Acyclovir |
---|---|---|
Bioavailability | 54% | 20% |
Peak plasma concentration (Cmax) | Higher | Lower |
Time to peak concentration (Tmax) | 1.5 hours | 2-3 hours |
Half-life | 2.5-3 hours | 2-3 hours |
Antiviral Activity
Mechanism of Action
Valacyclovir acts as an amino acid ester prodrug that, upon hydrolysis, releases acyclovir. Acyclovir then inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA . This mechanism is crucial for its effectiveness against HSV-1, HSV-2, and VZV.
Efficacy in Clinical Trials
Clinical studies have demonstrated that this compound effectively reduces the duration of herpes zoster pain and accelerates healing of lesions compared to acyclovir. For instance, a randomized controlled trial indicated that patients treated with this compound experienced a significant reduction in pain intensity by day 3 compared to those receiving acyclovir .
Table 2: Clinical Efficacy Data
Study | Treatment | Outcome Measure | Result |
---|---|---|---|
Randomized Trial (2021) | This compound | Pain reduction | Significant reduction by day 3 |
Efficacy Comparison (2020) | Valacyclovir vs Acyclovir | Lesion healing time | Faster healing with valacyclovir |
Safety Profile Assessment | Valacyclovir | Adverse effects | Similar to acyclovir; well-tolerated |
Safety Profile
Adverse Effects
The safety profile of this compound is comparable to that of acyclovir. Common side effects include nausea, headache, and gastrointestinal disturbances. Serious adverse effects are rare but may include renal impairment if hydration is inadequate during treatment .
Case Studies
Several case studies have highlighted the effectiveness of this compound in treating severe herpes infections. For example, a case study reported successful management of a patient with recurrent genital herpes using this compound, demonstrating both efficacy in reducing outbreak frequency and a favorable safety profile .
常见问题
Q. What experimental designs are optimal for assessing valacyclovir's impact on HIV-1 RNA levels in HSV-2 co-infected populations?
Answer: Randomized, double-blind, placebo-controlled trials with longitudinal follow-up (e.g., 12 weeks pre- and post-randomization) are critical. Key endpoints include genital and plasma HIV-1 RNA quantification via PCR, adjusted for baseline viral load and CD4 counts. Stratification by HSV-2 shedding frequency and use of regression models to account for covariates (e.g., adherence, co-infections) enhances validity . For dose optimization, factorial designs can isolate variables like drug concentration and dosing intervals .
Q. How can mathematical modeling quantify valacyclovir's population-level impact on HIV transmission?
Answer: Discrete-time Markov models integrating pharmacokinetic data (e.g., viral load reduction of ~0.53 log10 copies/mL ) and dynamic transmission models simulate scenarios with varying ART/valacyclovir coverage. Parameters should include viral suppression thresholds, drug adherence rates, and co-infection prevalence. Sensitivity analyses identify cost-effectiveness breakpoints (e.g., valacyclovir price vs. ART costs) .
Q. What mechanisms explain valacyclovir's anti-HIV activity independent of HSV-2 co-infection?
Answer: In vitro studies suggest valacyclovir inhibits HIV reverse transcriptase via its active metabolite acyclovir-triphosphate, competing with endogenous dGTP. This mechanism is distinct from HSV-2 suppression and may involve direct interference with viral replication enzymes. Confirmatory clinical trials require viral genotyping to exclude resistance mutations .
Q. How do crossover trials address residual HSV shedding during valacyclovir therapy?
Answer: Crossover designs (e.g., 7-week periods for valacyclovir, acyclovir, placebo) with daily mucosal swabs detect subclinical shedding via PCR. Statistical models (e.g., mixed-effects Poisson regression) compare shedding rates and viral copy numbers, adjusting for intra-patient variability. Residual shedding (~5% of days) highlights incomplete suppression, necessitating higher-dose or combination therapies .
Q. What biomarkers are validated for assessing valacyclovir's immunomodulatory effects in HIV patients?
Answer: Plasma HIV-1 RNA and CD4+ T-cell counts remain primary biomarkers. Exploratory markers include pro-inflammatory cytokines (IL-6, TNF-α) and HSV-2 DNA levels. However, pooled analyses show no significant valacyclovir-driven inflammation reduction, underscoring the need for multi-omics approaches (e.g., transcriptomics) to identify novel pathways .
Q. How does Biphenyl Hydrolase-Like (BPHL) enzyme activity influence valacyclovir pharmacokinetics?
Answer: BPHL catalyzes valacyclovir's conversion to acyclovir, with specificity constants (kcat/Km) of 420 mM⁻¹s⁻¹. Enzyme expression varies by tissue (e.g., intestinal Caco-2 cells), affecting bioavailability (54% vs. 10–20% for oral acyclovir). Knockout models and inhibitor studies can clarify BPHL's role in prodrug activation and inter-individual variability .
Q. What methodologies resolve contradictions in valacyclovir's efficacy across neurological trials?
Answer: In MS trials, subgroup analyses stratify patients by baseline MRI lesion activity. For example, high-activity subgroups (≥1 lesion/month) showed reduced lesion progression with valacyclovir (3000 mg/day), while overall cohorts lacked significance. Adaptive trial designs with enriched populations and imaging endpoints (e.g., gadolinium-enhanced MRI) improve detection of neuroprotective effects .
Q. How are pediatric dosing regimens for valacyclovir derived in neonatal HSV prophylaxis?
Answer: Phase I PK studies in neonates use population pharmacokinetic modeling, adjusting for immature renal function and weight-based dosing. Serial blood sampling quantifies acyclovir exposure (AUC0–24), targeting thresholds from adult studies (e.g., >20 mg·h/L). Safety endpoints (e.g., nephrotoxicity) are monitored via serum creatinine and urinary biomarkers .
Q. What systematic review strategies compare valacyclovir's efficacy against other antivirals in genital herpes?
Answer: Cochrane-compliant meta-analyses pool risk ratios (RR) for recurrence rates across parallel/crossover trials. Network meta-analyses rank interventions (e.g., valacyclovir RR 0.18 vs. placebo ). Subgroup analyses by dosing (500 mg vs. 1000 mg daily) and sensitivity analyses excluding high-bias studies enhance robustness .
Q. How do observational studies inform valacyclovir's neuroprotective potential in dementia?
Answer: Retrospective cohort studies link HSV treatment to reduced dementia incidence (HR 0.55–0.75), particularly in APOE4 carriers. Confounding by indication is mitigated via propensity scoring. Prospective trials should incorporate cognitive batteries (e.g., MoCA) and CSF biomarkers (e.g., Aβ42, p-tau) to validate causality .
Q. What ethical considerations arise in valacyclovir trials for pregnant populations?
Answer: While observational data support safety, trials require rigorous informed consent addressing teratogenicity risks (FDA Category B). Exclusion of high-risk pregnancies and PK monitoring in maternal-fetal compartments (e.g., cord blood) are essential. Comparator arms may use acyclovir, given its established safety profile .
Q. How do valacyclovir combination therapies enhance oncological outcomes?
Answer: Phase II trials pairing valacyclovir with oncolytic viruses (e.g., CAN-2409) in pancreatic cancer use survival endpoints (OS, PFS) and immune profiling (e.g., CD8+ T-cell infiltration). Adaptive designs allow additional treatment courses upon progression. Mechanism studies assess viral mimicry and checkpoint inhibitor synergy .
属性
IUPAC Name |
2-[[2-[[[9-[2-[(2S)-2-amino-3-methylbutanoyl]oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl (2S)-2-amino-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N12O8/c1-14(2)16(28)24(42)46-7-5-44-12-38-10-32-18-20(38)34-26(36-22(18)40)30-9-31-27-35-21-19(23(41)37-27)33-11-39(21)13-45-6-8-47-25(43)17(29)15(3)4/h10-11,14-17H,5-9,12-13,28-29H2,1-4H3,(H2,30,34,36,40)(H2,31,35,37,41)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNNOXICHLWLAK-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COCCOC(=O)C(C(C)C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COCCOC(=O)[C@H](C(C)C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159476 | |
Record name | Bis valacyclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356019-51-6 | |
Record name | Bis valacyclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356019516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis valacyclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS VALACYCLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43K3TFO2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。